molecular formula C10H8BrNO B2403910 2-(3-Bromophenyl)-3-oxobutanenitrile CAS No. 30118-02-6

2-(3-Bromophenyl)-3-oxobutanenitrile

Cat. No.: B2403910
CAS No.: 30118-02-6
M. Wt: 238.084
InChI Key: YNSRFDBOLZEERT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) is a brominated aromatic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This chemical serves as a versatile β-keto nitrile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a nitrile and a keto carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including pyrazoles and other pharmaceutically relevant scaffolds . Researchers utilize this compound in the development of novel molecules with potential biological activities, as the β-keto-enol functionality is known to be present in compounds studied for their antifungal and other antimicrobial properties . Proper handling procedures are essential. This product is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is required. Engineering controls, such as the use of a chemical fume hood, are necessary to ensure adequate ventilation . In case of skin contact, wash immediately with copious amounts of water for at least 15 minutes. For accidental release, mix with an inert absorbent material like sand, sweep up, and place in a closed container for disposal . Store in closed vessels, under refrigeration . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSRFDBOLZEERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 3 Bromophenyl 3 Oxobutanenitrile and Analogues

Intramolecular Rearrangements and Tautomerism

The chemical properties and reactivity of β-ketonitriles are profoundly influenced by tautomeric equilibria. These equilibria involve the migration of a proton and a shift of double bonds, leading to structural isomers that can coexist and interconvert.

Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, 2-(3-Bromophenyl)-3-oxobutanenitrile exists as an equilibrium mixture of its keto and enol forms. The keto form contains the ketone and nitrile groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond (en-ol). The equilibrium position is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. acs.org

In non-polar solvents, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the nitrile group. acs.org In polar, hydrogen-bond-accepting solvents like DMSO, the keto form may become more prevalent as the solvent molecules disrupt the intramolecular hydrogen bonding by forming intermolecular hydrogen bonds with the enol. acs.org The keto-enol tautomerism can be readily studied by NMR spectroscopy, as the protons in the keto and enol forms typically have distinct chemical shifts. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) can also provide insights into the relative stabilities of the tautomers. acs.org

Ring-Chain Tautomerism: While less common for simple β-ketonitriles, ring-chain tautomerism is a possibility, especially when certain functional groups are present that can facilitate intramolecular cyclization. This type of tautomerism involves the interconversion between an open-chain structure and a cyclic isomer. nih.gov For a molecule like this compound, this could potentially occur if a nucleophilic group on the aryl ring (or introduced elsewhere in the molecule) attacks one of the carbonyl or nitrile carbons. For example, the presence of a hydroxyl or amino group at the ortho position of the phenyl ring could lead to an equilibrium involving a cyclic hemiacetal or hemiaminal. This phenomenon is more commonly observed in molecules like sugars but can occur in other systems where intramolecular nucleophilic addition is favorable. nih.gov

The table below summarizes the characteristics of the main tautomers of β-ketonitriles.

TautomerKey Structural FeaturesFavored in
KetoC=O (ketone) group, sp³ α-carbonPolar, protic solvents
EnolC=C-OH (enol) group, intramolecular H-bondNon-polar solvents

Cyano 1,3 Migration in Unsaturated Cyanohydrins

The compound this compound is a β-ketonitrile. As such, it does not directly participate in cyano 1,3 migration reactions characteristic of unsaturated cyanohydrins. However, its structure is foundational to understanding how analogous compounds could be chemically modified to create the necessary unsaturated cyanohydrin scaffold, which can then undergo this mechanistically significant rearrangement.

Unsaturated cyanohydrins, particularly α,β- and β,γ-unsaturated variants, can undergo a transition-metal-free 1,3-migration of the cyano group to form β-cyano ketones. researchgate.netresearchgate.net This rearrangement is a notable carbon-carbon bond-forming reaction. The proposed mechanism for this migration in a β,γ-unsaturated cyanohydrin involves a base-catalyzed isomerization. The base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the migration of the double bond to form a thermodynamically more stable α,β-unsaturated cyanohydrin. This intermediate then undergoes a retro-Michael addition to release a cyanide ion and form an α,β-unsaturated ketone intermediate. Subsequent Michael addition of the cyanide ion to the β-position of this intermediate yields the final β-cyano ketone product. rsc.org

Mechanistic studies have shown that the α,β-unsaturated ketone is a key intermediate in this process. rsc.org When an α,β-unsaturated ketone is reacted with a cyanohydrin in the presence of a base, the corresponding β-cyano ketone is formed, supporting the proposed pathway. rsc.org

For a compound like this compound to undergo such a reaction, it would first need to be converted into an unsaturated cyanohydrin. This could hypothetically be achieved through a two-step process:

Nucleophilic addition to the ketone: Reaction of the carbonyl group with a nucleophile, such as a Grignard reagent, would form a tertiary alcohol.

Dehydration: Subsequent acid-catalyzed dehydration of the alcohol would generate a carbon-carbon double bond, resulting in an unsaturated nitrile. If the initial nucleophilic addition is from a cyanide source like trimethylsilyl cyanide (TMSCN), a cyanohydrin is formed directly.

Table 1: Proposed Intermediates in Cyano 1,3 Migration

IntermediateStructureRole in Mechanism
β,γ-Unsaturated CyanohydrinR-CH=CH-C(OH)(CN)-R'Starting material for isomerization.
α,β-Unsaturated CyanohydrinR-CH(OH)-C(CN)=CH-R'Isomerized, more stable intermediate.
α,β-Unsaturated KetoneR-CH=CH-CO-R'Key intermediate formed via retro-Michael addition. rsc.org
β-Cyano KetoneR-CH(CN)-CH2-CO-R'Final product of the 1,3-migration.

Tiemann-Like Rearrangements in Arylhydrazononitriles

A significant area of reactivity for compounds analogous to this compound involves Tiemann-like rearrangements, particularly in their arylhydrazono derivatives. The Tiemann rearrangement traditionally involves the conversion of amidoximes to ureas or carbodiimides. In the context of arylhydrazononitriles, the reaction with hydroxylamine (B1172632) to form amidoxime intermediates is a key step that initiates a cascade of reactions leading to various heterocyclic products. researchgate.net

Arylhydrazononitriles, which can be synthesized from β-ketonitriles like this compound, react with hydroxylamine hydrochloride in the presence of a base. researchgate.net This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon, yielding an amidoxime intermediate. nih.gov

These amidoxime intermediates are often unstable and, instead of undergoing a classic Tiemann rearrangement to a cyanamide, they readily cyclize. The cyclization pathway and the final product are highly dependent on the substituents present on the arylhydrazono moiety. researchgate.net For instance, the reaction has been shown to yield different isomeric triazole products. The formation of 1,2,3-triazol-5-amines or 1,2,4-triazol-5-amines can be controlled by the nature of the substituents on the hydrazone linkage. researchgate.net This demonstrates that while the initial step is the formation of an amidoxime, the subsequent rearrangement and cyclization pathways are complex and provide a route to diverse heterocyclic systems.

The general sequence can be outlined as:

Formation of Arylhydrazononitrile: The starting β-ketonitrile is condensed with an aryl diazonium salt.

Amidoxime Formation: The resulting arylhydrazononitrile reacts with hydroxylamine.

Rearrangement and Cyclization: The amidoxime intermediate undergoes intramolecular cyclization, which can be considered a Tiemann-like process in that it involves the rearrangement of a C-N-O system, leading to stable heterocyclic products.

Table 2: Reactants and Products in the Reaction of Arylhydrazononitriles

Reactant/IntermediateReagentProduct TypeReference
2-Arylhydrazono-3-oxonitrileHydroxylamine HydrochlorideAmidoxime Intermediate researchgate.net
Amidoxime IntermediateHeat/Base1,2,3-Triazol-5-amine researchgate.net
Amidoxime IntermediateHeat/Base1,2,4-Triazol-5-amine researchgate.net

Derivatives, Modifications, and Analogues of 2 3 Bromophenyl 3 Oxobutanenitrile

Systematic Structural Variations on the Aryl Moiety

The aryl moiety of 2-aryl-3-oxobutanenitrile derivatives is a common target for structural variation to modulate the compound's chemical and electronic properties. The specific placement and nature of substituents on the phenyl ring can significantly influence the molecule's reactivity in subsequent chemical transformations.

Research into related structures, such as N-aryl-3-oxobutanamides, has demonstrated that the electronic and steric properties of aryl substituents play a crucial role in directing the outcomes of multicomponent reactions. beilstein-journals.orgbeilstein-journals.org For instance, the presence of different substituents on the N-aryl group can determine which of several possible heterocyclic scaffolds is formed. beilstein-journals.orgbeilstein-journals.org This substituent-dependent behavior is often attributed to steric effects and the substituent's influence on the electronic nature of the aryl ring. beilstein-journals.org In computational studies on Ullmann-type coupling reactions, the strain energy of substituted aryl halides was found to be a primary contributor to the reaction's energy barrier, directly impacting reaction yields. nih.gov

These findings suggest that systematic variations of the 3-bromophenyl group in 2-(3-Bromophenyl)-3-oxobutanenitrile could likewise be used to fine-tune its reactivity. Replacing the bromine at the meta-position with other groups or introducing additional substituents would alter the molecule's steric and electronic profile, potentially leading to different outcomes in synthetic applications.

Table 1: Examples of Aryl Moiety Variations and Their Influence

Parent Structure Class Aryl Substituent Variation Observed Influence Reference
N-aryl-3-oxobutanamidesElectron-donating vs. Electron-withdrawing groupsControls the chemoselectivity, leading to different heterocyclic products in multicomponent reactions. beilstein-journals.orgbeilstein-journals.org
Substituted Aryl HalidesPositional Isomers (e.g., 2-Fluoro vs. 3-Fluoro)Alters the activation energy in Ullmann coupling reactions due to changes in strain and electronic properties. nih.gov

Functional Group Interconversions at the Butanenitrile Core

The butanenitrile core of this compound contains two primary functional groups amenable to interconversion: the ketone (oxo) group and the nitrile group. These transformations are fundamental in leveraging β-ketonitriles as building blocks for more complex molecules. rsc.orgthieme-connect.com

Common interconversions include:

Reduction of the Nitrile Group : The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com This conversion opens pathways to synthesizing various amine derivatives.

Oxidation/Hydrolysis of the Nitrile Group : Under appropriate conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(3-Bromophenyl)-3-oxobutanoic acid, or to an amide. smolecule.com

Reduction of the Ketone Group : The ketone can be reduced to a secondary alcohol. In a tandem process, β-ketonitriles can be converted directly into β-hydroxyamides using a ruthenium(II) catalyst in water, which first hydrates the nitrile to an amide and then performs a transfer hydrogenation on the ketone. acs.org

Substitution at the Bromine Atom : The bromine on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, utilizing reagents such as sodium methoxide (B1231860).

These transformations highlight the versatility of the butanenitrile core, allowing for its conversion into a variety of other functional scaffolds.

Table 2: Summary of Functional Group Interconversions

Functional Group Reaction Type Typical Reagents Product Functional Group Reference
Nitrile (-C≡N)ReductionLithium aluminum hydride (LiAlH₄), H₂/CatalystPrimary Amine (-CH₂NH₂) smolecule.com
Nitrile (-C≡N)Oxidation/HydrolysisH₃O⁺, Oxidizing agents (e.g., KMnO₄)Carboxylic Acid (-COOH)
Ketone (C=O)ReductionSodium borohydride (B1222165) (NaBH₄), LiAlH₄Secondary Alcohol (-CH(OH)) smolecule.com
Ketone & NitrileTandem Hydration/ReductionRuthenium(II) complex, NaCO₂Hβ-Hydroxyamide acs.org
Aryl Bromide (Ar-Br)Nucleophilic SubstitutionSodium methoxide (NaOCH₃)Aryl Ether (Ar-OCH₃)

Halogenated Derivatives of 2-Aryl-3-oxobutanenitriles

The title compound, this compound, is part of a broader family of halogenated 2-aryl-3-oxobutanenitriles. The position and identity of the halogen atom on the aryl ring significantly affect the compound's properties and reactivity. Isomers such as 2-(2-Bromophenyl)-3-oxobutanenitrile and 2-(4-Bromophenyl)-3-oxobutanenitrile are known compounds. smolecule.com

The position of the bromine atom—ortho, meta, or para—confers unique steric and electronic characteristics. For example, the synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile can be achieved through the reaction of 4-bromobenzaldehyde (B125591) with ethyl cyanoacetate (B8463686) in the presence of a base.

Halogenated derivatives serve as important precursors in the synthesis of complex heterocyclic systems. In one study, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile was synthesized from 4-bromo-2′-aminochalcone and potassium cyanide (KCN) in DMSO. nih.govacs.org This para-brominated derivative was then used as a key intermediate in an oxidative cyclization reaction to produce (E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile, a substituted oxindole (B195798) derivative. nih.gov

Table 3: Comparison of Bromophenyl-3-oxobutanenitrile Isomers and Derivatives

Compound Name Bromine Position Synthetic Precursor (Example) Application Example Reference
2-(2-Bromophenyl)-3-oxobutanenitrileOrtho2-Bromophenyl derivativesIntermediate in organic synthesis smolecule.com
This compoundMeta3-Bromophenyl derivativesBuilding block for complex molecules
2-(4-Bromophenyl)-3-oxobutanenitrilePara4-BromobenzaldehydeIntermediate in organic synthesis
4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrilePara (with amino group)4-Bromo-2′-aminochalconePrecursor for oxidative cyclization to form substituted indolinones nih.govacs.org

Synthesis and Study of Bridged and Substituted Analogues

The reactive nature of 2-aryl-3-oxobutanenitriles makes them excellent starting materials for constructing complex bridged and substituted heterocyclic analogues. Intramolecular cyclization reactions are a common strategy to build these sophisticated architectures.

A significant example is the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles. nih.govacs.org In this process, the precursor undergoes an intramolecular nucleophilic attack, followed by oxidation, to form a five-membered indolinone ring, creating a bridged bicyclic system. nih.gov This method provides an efficient route to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org

The general utility of β-ketonitriles as precursors for heterocyclic compounds is well-established. They can undergo condensation reactions with various reagents to form pyridines, pyrimidines, and pyrazoles. rsc.org The synthesis of more complex bridged systems, such as the 1,4-ethano-3-benzazepine ring system, has also been explored starting from precursors like 9-cyanobenzosuberone, demonstrating the efforts to build tricyclic frameworks from cyanated intermediates. rsc.org Similarly, oxa-bridged tetracyclic tetrahydroquinolines have been synthesized through one-pot, three-component reactions, showcasing modern synthetic strategies for creating complex bridged heterocycles. rsc.org

Table 4: Examples of Bridged and Substituted Analogues from Related Precursors

Precursor Type Reaction Type Resulting Analogue/Core Structure Significance Reference
4-(2-Aminophenyl)-4-oxo-2-arylbutanenitrilesIntramolecular Oxidative Cyclization2-(3-Oxoindolin-2-ylidene)acetonitrileForms a bridged indolinone system nih.govacs.org
9-CyanobenzosuberoneAttempted Cyclization1,4-Ethano-3-benzazepine (Target)Synthesis of tricyclic bridged systems rsc.org
ortho-Amino cinnamate, isocyano acetamide, aldehydeThree-Component CondensationOxa-bridged tetracyclic tetrahydroquinolineOne-pot synthesis of complex bridged heterocycles rsc.org
N-Aryl-3-oxobutanamidesMn(III)-based Oxidative CyclizationSubstituted OxindolesFacile synthesis of functionalized indolinones researchgate.net

Applications in Contemporary Organic Synthesis and Chemical Biology

Utility as Key Intermediates for Complex Molecule Construction

2-(3-Bromophenyl)-3-oxobutanenitrile serves as a potent intermediate for the assembly of complex molecules due to the orthogonal reactivity of its functional groups. As a β-ketonitrile, it possesses a reactive methylene (B1212753) group (a carbon atom flanked by the ketone and nitrile groups) that can be readily deprotonated by a base. This generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis.

The versatility of β-ketonitriles allows them to act as flexible building blocks for introducing specific structural motifs into larger molecules. smolecule.com The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations, including nucleophilic additions and condensation reactions. smolecule.com

Furthermore, the 3-bromophenyl moiety introduces another layer of synthetic utility. The bromine atom can participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse aryl, vinyl, or alkynyl groups at the 3-position of the phenyl ring, dramatically increasing the molecular complexity and allowing for the construction of elaborate molecular frameworks. The compound's structure, with its specific arrangement of functional groups, influences its reactivity and makes it a valuable intermediate in synthetic chemistry.

Building Blocks for Scaffold Diversity in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of pharmaceuticals incorporating these ring systems. smolecule.com β-Ketonitriles, including this compound, are well-established precursors for a wide variety of heterocyclic structures. smolecule.comnih.gov The dual functionality of the β-ketonitrile core allows it to react with various bifunctional reagents to construct different ring systems.

For instance, condensation reactions with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidines. The reaction with hydroxylamine (B1172632) can produce isoxazoles. These reactions leverage the electrophilic nature of the keto group and the nucleophilic potential of the activated methylene group after deprotonation.

A specific example of the utility of related compounds is in the synthesis of (E)-2-(3-oxoindolin-2-ylidene)acetonitriles. While the reaction has been detailed for the 4-bromo isomer, the general methodology involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. ingentaconnect.comresearchgate.net This transformation highlights how the aryl-substituted oxobutanenitrile core can be elaborated into more complex, fused heterocyclic systems. ingentaconnect.comresearchgate.net These 2-alkylideneindolin-3-one motifs are important synthons in drug discovery. ingentaconnect.com

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from β-ketonitrile precursors.

Heterocyclic ScaffoldPotential Reagents/Reaction Type
PyridinesCondensation with aldehydes or ketones (e.g., Hantzsch synthesis)
PyrimidinesCondensation with amidines, urea, or thiourea
PyrazolesCondensation with hydrazines
IsoxazolesReaction with hydroxylamine
4H-ChromenesReaction with ortho-hydroxy-substituted p-quinone methides or propargylamines
Furo[2,3-b]furansReaction with 2-hydroxy-malononitrile

Role in the Synthesis of Precursors to Biologically Relevant Compounds

The heterocyclic scaffolds derived from this compound are frequently found at the core of biologically active molecules. smolecule.com Therefore, this compound serves as a crucial starting material for the synthesis of precursors to potential therapeutic agents.

For example, 2-(3-oxoindolin-2-ylidene)acetonitriles, which can be synthesized from aryl-oxobutanenitrile precursors, have been used as advanced intermediates in the synthesis of pyridazino[4,3-b]indoles. ingentaconnect.com These resulting compounds have shown potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ingentaconnect.com The 2-alkylideneindolin-3-one framework itself is found in natural products and synthetic derivatives that exhibit a range of biological activities, including the inhibition of kinases involved in cancer and neurodegenerative diseases. ingentaconnect.comresearchgate.net

Furthermore, multicomponent reactions involving β-ketonitriles are a powerful strategy for the rapid and efficient synthesis of structurally diverse and biologically active compounds. biosynth.com For instance, a three-component reaction between α-hydroxyketones, 3-oxobutanenitrile, and anilines has been developed to produce a key pyrrole (B145914) framework. sigmaaldrich.com This framework is a precursor to several drug candidates, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and antituberculosis lead compounds. sigmaaldrich.com The versatility of this compound suggests its potential application in similar multicomponent strategies to generate libraries of novel compounds for biological screening.

The table below lists examples of biologically relevant compound classes that can be accessed from β-ketonitrile precursors.

Precursor Synthesized From β-KetonitrileClass of Biologically Relevant CompoundPotential Therapeutic Area
2-(3-Oxoindolin-2-ylidene)acetonitrilesPyridazino[4,3-b]indolesAntituberculosis
Substituted PyrrolesPyrrole-based COX-2 inhibitorsAnti-inflammatory
Substituted PyrrolesPyrrole-based antituberculosis agentsAntituberculosis
Pyrazolo[3,4-b]pyridinesPyridine-fused pyrazolesAntibacterial, Antifungal, Antitumor

Despite a comprehensive search for scientific literature and spectral data, no experimental spectroscopic information for the compound "this compound" (CAS 30118-02-6) is publicly available. Detailed research findings from scholarly sources regarding its specific ¹H NMR, ¹³C NMR, Infrared, Mass Spectrometry, or Single-Crystal X-ray Diffraction analyses could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate article on the advanced spectroscopic characterization of this specific β-ketonitrile as requested. The generation of data tables and detailed research findings requires access to published experimental results, which are absent for this particular chemical compound. Information available is limited to its chemical structure, CAS registry number, and commercial availability. Data for isomers and structurally related compounds exist but cannot be used to accurately describe the spectroscopic properties of "this compound".

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations for Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-(3-Bromophenyl)-3-oxobutanenitrile are crucial determinants of its reactivity and interactions. Molecular modeling and electronic structure calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify its stable conformers.

Theoretical studies on analogous compounds, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, have demonstrated the utility of DFT methods, like B3LYP with a 6-311G(2d,p) basis set, in optimizing molecular geometries. Such calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. For this compound, computational models would likely reveal various conformers arising from the rotation around the C-C single bonds connecting the phenyl ring, the chiral center, and the acetyl group. DFT calculations can determine the relative energies of these conformers, indicating the most stable, low-energy structures. For instance, a study on a similar bromophenyl derivative found that the optimized molecular structure from DFT calculations was in good agreement with the single crystal structure determined experimentally, with the stable conformer being significantly more populated (98.28%) than the unstable one (1.72%) researchgate.net.

Furthermore, electronic structure calculations provide information on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map, for example, can be generated to visualize the electron-rich and electron-poor regions, which is crucial for predicting sites of nucleophilic and electrophilic attack researchgate.netnih.gov. For this compound, the MEP would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack.

Table 1: Representative Theoretical Data from DFT Calculations for a Phenyl-substituted Ketonitrile (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

ParameterCalculated ValueMethod
Total Energy (Hartree)-1500 to -2000B3LYP/6-311++G(d,p)
Dipole Moment (Debye)3.0 - 5.0B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.5 to -7.5B3LYP/6-311++G(d,p)
LUMO Energy (eV)-1.5 to -2.5B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)4.5 - 5.5B3LYP/6-311++G(d,p)

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For this compound, these methods can be applied to understand its reactivity in various transformations, such as cyclization reactions or cycloadditions.

Theoretical studies on the reactions of related aryl nitriles and beta-ketonitriles have demonstrated the power of these approaches. For instance, in [3+2] cycloaddition reactions involving aryl nitrile oxides, DFT calculations have been used to investigate the reaction mechanism, regioselectivity, and the polar character of the reaction nih.gov. Such studies often involve locating the transition state structures and calculating the activation barriers for different possible pathways.

For this compound, a key area of investigation would be the mechanism of intramolecular cyclization, potentially involving the nitrile and phenyl groups, or its participation in intermolecular reactions. Computational methods can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism. By calculating the energy profile of the reaction, researchers can identify the rate-determining step and understand how substituents on the phenyl ring influence the reaction kinetics. The Artificial Force Induced Reaction (AFIR) method is an example of an automated reaction path search method that can be used to explore potential reaction pathways systematically scienceopen.com.

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These predictive models are highly valuable in materials science and drug discovery for screening large numbers of compounds without the need for extensive experimental testing.

For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or vapor pressure. The development of a QSPR model involves several key steps: compiling a dataset of compounds with known properties, calculating a variety of molecular descriptors for each compound, selecting the most relevant descriptors, and then building and validating a mathematical model. Molecular descriptors can encode topological, geometrical, electronic, and constitutional features of the molecules.

Studies on halogenated organic compounds have successfully used QSPR to predict properties like sub-cooled liquid vapor pressures and n-octanol/water partition coefficients nih.govnih.gov. For a QSPR study involving this compound, descriptors such as molecular weight, polarizability, and various topological indices would likely be important nih.gov. The resulting models, often developed using techniques like multiple linear regression or machine learning algorithms, can provide valuable predictions for the properties of new, unsynthesized derivatives.

Tautomerism Studies via Computational Techniques

This compound, being a beta-ketonitrile, can exist in tautomeric forms, primarily the keto and enol forms. The equilibrium between these tautomers is crucial as it can significantly affect the compound's reactivity and biological activity.

Computational techniques, especially DFT, are widely used to study keto-enol tautomerism. These methods can accurately predict the relative stabilities of the tautomers and the energy barrier for their interconversion comporgchem.comorientjchem.org. Theoretical studies on beta-ketonitriles have shown that the relative stability of the keto and enol forms is influenced by both the molecular structure and the solvent environment unlp.edu.arresearchgate.net.

For this compound, computational studies would involve optimizing the geometries of both the keto and the possible (E) and (Z) enol tautomers. The relative energies of these structures can then be calculated to determine the most stable form. Solvent effects can be incorporated into these calculations using continuum solvation models like the Polarizable Continuum Model (PCM) researchgate.netnih.gov. It is generally observed that polar solvents tend to stabilize the more polar keto tautomer, while intramolecular hydrogen bonding in the enol form can make it more stable in the gas phase or in nonpolar solvents orientjchem.org. Theoretical calculations can also provide insights into the vibrational frequencies of the different tautomers, which can aid in the interpretation of experimental infrared spectra.

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, environmentally benign, and sustainable methods for the synthesis of 2-(3-Bromophenyl)-3-oxobutanenitrile and its analogs. While classical condensation reactions are effective, they often rely on stoichiometric amounts of base and organic solvents. The focus is shifting towards catalytic, atom-economical processes that minimize waste and energy consumption.

Key areas of development include:

Catalytic Approaches: Exploring transition-metal or organocatalyzed reactions that can construct the carbon-carbon bond with higher efficiency and selectivity under milder conditions.

Green Solvents: Investigating the use of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to accelerate reaction rates and potentially reduce thermal decomposition byproducts.

One-Pot Syntheses: Designing multi-component or tandem reactions that combine several synthetic steps into a single, streamlined operation, thereby reducing the need for intermediate purification and minimizing solvent usage.

Table 1: Comparison of Synthetic Approaches for Oxobutanenitriles
ApproachKey FeaturesPotential Advantages for Sustainability
Traditional CondensationStoichiometric base (e.g., sodium ethoxide), organic solvents.Well-established and reliable.
Catalytic MethodsUse of transition metals or organocatalysts in small quantities.Reduced waste, higher atom economy, potential for asymmetric synthesis.
Microwave-Assisted SynthesisRapid heating using microwave irradiation.Shorter reaction times, increased yields, improved energy efficiency.
One-Pot/Tandem ReactionsMultiple reaction steps in a single vessel.Reduced solvent use, less purification, improved operational efficiency.

Discovery of Novel Reactivity Patterns and Cascade Transformations

The unique combination of a ketone, a nitrile, and an activated methylene (B1212753) group makes this compound a prime candidate for discovering novel reactivity and designing complex cascade reactions. Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are highly sought after for their ability to rapidly build molecular complexity from simple starting materials. researchgate.net

Emerging research frontiers in this area include:

Intramolecular Cyclizations: The bromine atom on the phenyl ring can serve as a handle for intramolecular cyclization reactions, such as Heck or Suzuki couplings, after initial modification of the oxobutanenitrile core. This could lead to the synthesis of novel polycyclic and heterocyclic scaffolds.

Domino Reactions: Designing reactions where the initial transformation of the β-ketonitrile moiety initiates a cascade. For instance, the cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles demonstrates the potential for complex transformations involving the nitrile and keto groups. nih.govacs.orgacs.org

Multi-component Reactions (MCRs): Using this compound as a key building block in MCRs to generate highly functionalized molecules in a single step. Its diverse functional groups offer multiple points of reaction for creating extensive chemical libraries.

Rational Design of New Derivatives with Enhanced Chemical Utility

The rational design of new derivatives of this compound is a major frontier, particularly for applications in medicinal chemistry and agrochemistry. chemimpex.com By systematically modifying the core structure, researchers can fine-tune the molecule's properties to interact with specific biological targets.

Key strategies for derivative design include:

Modification of the Phenyl Ring: The bromine atom is an excellent synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a vast chemical space to optimize biological activity.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to amides or carboxylic acids, reduced to amines, or used to construct heterocycles like tetrazoles or oxadiazoles, each offering different physicochemical properties and biological interactions. smolecule.comnih.gov

Reactions at the Ketone and Methylene Groups: The ketone can be converted into other functional groups or used as a point for condensation reactions. The adjacent active methylene group can be alkylated or acylated to introduce further diversity.

Table 2: Potential Derivatives and Their Applications
Modification SiteDerivative ClassPotential Application Area
Bromophenyl GroupBi-aryl compounds, alkynylated phenyls, aminated phenyls.Medicinal Chemistry (e.g., kinase inhibitors), Materials Science.
Nitrile GroupAmides, Carboxylic Acids, Amines, Tetrazoles, Oxadiazoles.Drug Discovery (bioisosteric replacement), Agrochemicals. nih.gov
Ketone GroupAlcohols, Heterocycles (e.g., pyrazoles, isoxazoles).Pharmaceuticals, Functional Dyes. chemicalbook.com

Integration with Flow Chemistry and Automation in Synthesis

The integration of synthetic routes for this compound and its derivatives with continuous flow chemistry and automated platforms represents a significant technological frontier. dntb.gov.ua Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. soci.orgdntb.gov.uapharmtech.com

Future prospects in this domain involve:

Improved Safety and Scalability: Many reactions, particularly those involving energetic intermediates or highly exothermic steps, can be performed more safely on a large scale using flow reactors, which offer superior heat and mass transfer. pharmtech.com

Automated Reaction Optimization: Coupling flow reactors with automated systems and real-time analytical tools (e.g., LC-MS, NMR) allows for high-throughput screening of reaction conditions to rapidly identify optimal synthetic protocols. soci.org

Telescoped Synthesis: Developing multi-step flow processes where the output of one reactor is directly fed into the next, eliminating the need for manual workup and purification between steps. d-nb.info This "telescoped" approach can significantly accelerate the synthesis of complex derivatives for screening libraries.

On-Demand Manufacturing: Enabling the rapid, on-demand production of specific quantities of the target compound or its derivatives, which is particularly valuable in pharmaceutical development where material requirements can change quickly. d-nb.info

Application in Material Science and Advanced Functional Molecules

Beyond its use as a synthetic intermediate, the inherent properties of this compound suggest its potential application in the development of advanced materials and functional molecules. The aromatic system, combined with polar functional groups and the reactive bromine atom, provides a foundation for creating materials with tailored electronic, optical, or polymeric properties.

Emerging research directions include:

Polymer Synthesis: The bromophenyl group can be used as a site for polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes and Sensors: The β-ketonitrile moiety is a known precursor to various heterocyclic dyes. By creating derivatives, it may be possible to develop new chromophores with specific absorption and emission properties for use as fluorescent probes or chemical sensors.

Liquid Crystals: The rigid phenyl ring and polar nitrile group are structural features common in liquid crystalline materials. Judicious molecular design could lead to derivatives of this compound that exhibit liquid crystal phases.

Metal-Organic Frameworks (MOFs): The nitrile and ketone groups can act as ligands for metal ions. Derivatives could be designed as organic linkers for the construction of MOFs with potential applications in gas storage, catalysis, and separation.

Q & A

Q. How can researchers design kinetic studies to compare the hydrolytic stability of this compound with halogenated analogs?

  • Methodological Answer : Pseudo-first-order kinetics in buffered solutions (pH 1–13) at 25–60°C track nitrile hydrolysis to amides/acids. LC-MS quantifies degradation products, while Hammett plots correlate substituent effects (e.g., electron-withdrawing Br vs. Cl). Activation energy (Eₐ) calculations reveal stability trends, guiding solvent/ pH selection for synthetic applications .

Data Contradiction Analysis

  • Example : Conflicting reports on microwave synthesis efficiency vs. conventional methods may arise from solvent dielectric properties or uneven heating. Researchers should replicate both methods under controlled conditions (e.g., calibrated temperature probes) and compare activation energies via Eyring equation analysis.

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